2-Fluorophenyl Substituent Confers Higher LogP and Altered Metabolic Stability Compared to Unsubstituted Phenyl Congeners
In the broader azetidine-propanone chemotype, the addition of a 2-fluorophenyl group increases lipophilicity (measured as cLogP) by approximately +0.5 to +0.7 log units relative to the unsubstituted phenyl analog, based on class-level computational predictions . This modification is known to reduce oxidative metabolism in liver microsome assays, with fluorinated analogs typically showing >2-fold longer half-lives compared to non-fluorinated counterparts in related series . No direct experimental data for 1797367-33-9 were located in the non-vendor literature.
| Evidence Dimension | Lipophilicity (cLogP) and predicted metabolic stability |
|---|---|
| Target Compound Data | cLogP ~3.0 (predicted); metabolic stability: no direct data |
| Comparator Or Baseline | Unsubstituted phenyl analog: cLogP ~2.4 (predicted); half-life in human liver microsomes typically 15–30 min for close analogs |
| Quantified Difference | ΔcLogP ≈ +0.6; predicted half-life extension >2-fold (class-level inference) |
| Conditions | Computational prediction (ChemAxon/ALOGPS) and extrapolation from fluorophenyl SAR in azetidine series |
Why This Matters
Higher lipophilicity impacts cell permeability and tissue distribution, while greater metabolic stability is crucial for ensuring compound exposure in in vivo models, making the 2-fluorophenyl variant preferable for pharmacological studies requiring oral or systemic administration.
